

# Spectroscopic Profile of 3-Bromophenanthrene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromophenanthrene

Cat. No.: B1266452

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-bromophenanthrene**, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in environmental science, materials science, and drug development. Due to the limited availability of a complete, publicly accessible dataset for **3-bromophenanthrene**, this guide combines theoretical predictions, data from closely related isomers, and established analytical methodologies to offer a valuable resource for its characterization.

## Molecular and Physical Properties

**3-Bromophenanthrene** is a solid aromatic compound with the chemical formula C<sub>14</sub>H<sub>9</sub>Br. Its structure consists of a phenanthrene backbone with a bromine atom substituted at the 3-position.

Property	Value
Chemical Formula	C <sub>14</sub> H <sub>9</sub> Br
Molecular Weight	257.13 g/mol
Physical Form	Solid
Melting Point	81-86 °C

## UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a conjugated aromatic molecule like **3-bromophenanthrene** is characterized by absorptions arising from  $\pi \rightarrow \pi^*$  electronic transitions.<sup>[1]</sup> The extended  $\pi$ -system of the phenanthrene core gives rise to a series of absorption bands.

Representative Data (9-Bromophenanthrene):

While a specific UV-Vis spectrum for **3-bromophenanthrene** is not readily available, the spectrum of its isomer, 9-bromophenanthrene, provides a close approximation of the expected absorption profile. The NIST WebBook provides a UV/Visible spectrum for 9-bromophenanthrene.<sup>[2]</sup> Aromatic compounds typically exhibit multiple absorption bands, with the positions and intensities of these bands being sensitive to the substitution pattern on the aromatic rings.<sup>[3]</sup> For phenanthrene itself, absorption bands are observed around 252 nm, with a molar absorptivity ( $\epsilon$ ) of approximately  $69,200 \text{ M}^{-1}\text{cm}^{-1}$  in cyclohexane.

Expected Absorption Characteristics for **3-Bromophenanthrene**:

Based on the principles of UV-Vis spectroscopy for aromatic compounds, **3-bromophenanthrene** is expected to exhibit a complex spectrum with several strong absorption bands in the UV region, likely between 200 and 400 nm.<sup>[4]</sup> The bromine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted phenanthrene.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-bromophenanthrene** will be dominated by vibrations of the aromatic ring and the carbon-bromine bond.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3100 - 3000	Aromatic C-H stretch	Medium to Weak
1600 - 1585	Aromatic C=C ring stretch	Medium
1500 - 1400	Aromatic C=C ring stretch	Medium
860 - 680	Aromatic C-H out-of-plane bend	Strong
~1000	C-Br stretch	Medium to Strong

This table is based on established characteristic IR absorption frequencies for aromatic compounds and alkyl halides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For **3-bromophenanthrene**, electron ionization (EI) is a common technique.

Expected Mass Spectrometric Data:

m/z Value	Interpretation
257/259	Molecular ion peak ([M] <sup>+</sup> and [M+2] <sup>+</sup> )
178	Loss of Br ([M-Br] <sup>+</sup> )
176	Loss of HBr ([M-HBr] <sup>+</sup> )

The molecular ion peak is expected to appear as a doublet with a characteristic ~1:1 intensity ratio, due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[\[8\]](#) The primary fragmentation pathway for aromatic halides often involves the loss of the halogen atom.[\[9\]](#) Further fragmentation of the phenanthrene ring structure is also possible.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like **3-bromophenanthrene**.

## UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **3-bromophenanthrene** is prepared in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1 AU).
- Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.[4]

## FT-IR Spectroscopy (Solid Sample)

Several methods can be employed for the FT-IR analysis of solid samples:[10][11]

- KBr Pellet Method:
  - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12]
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]
  - The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[12]
- Thin Solid Film Method:
  - Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[13]
  - A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]
  - The solvent is allowed to evaporate, leaving a thin film of the solid on the plate, which is then analyzed.[13]

- Attenuated Total Reflectance (ATR) Method:
  - The ATR crystal is cleaned thoroughly.
  - A small amount of the solid sample is placed directly onto the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.[12]
  - The FT-IR spectrum is then recorded.

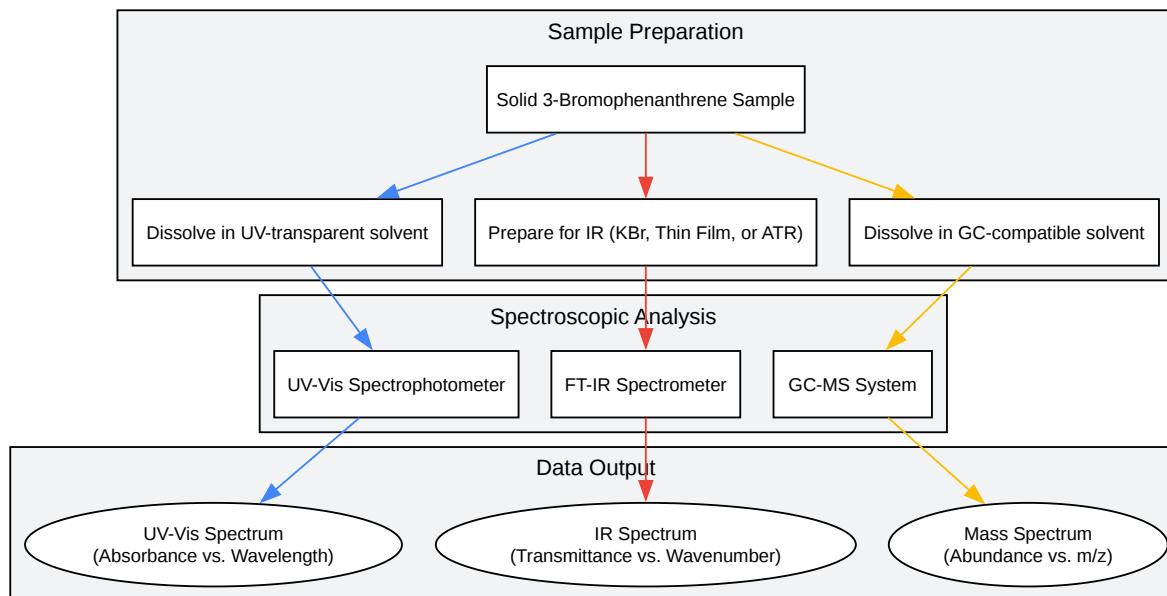
## Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds like PAHs.

- Sample Preparation: The solid sample is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) to a known concentration.[14]
- GC Separation: A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a capillary column suitable for PAH separation (e.g., a DB-5ms column).[15] The oven temperature is programmed to ramp up to ensure the separation of different components.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid aromatic compound like **3-bromophenanthrene**.



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Caption: Generalized workflow for the spectroscopic analysis of **3-Bromophenanthrene**.

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